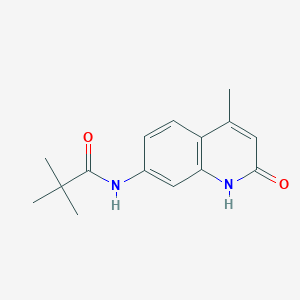

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide is a compound that belongs to the class of 1,4-dihydroquinolines, which are of significant interest in medicinal chemistry due to their biological and synthetic versatility. These compounds have been associated with various pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit, as seen in related compounds, has been linked to a range of biological activities .

Synthesis Analysis

The synthesis of 1,4-dihydroquinoline derivatives can be achieved through a sequential process involving methylenation and ring-closing metathesis. Specifically, the dimethyltitanocene methylenation of N-(alkoxycarbonyl)amides derived from 2-allylanilines is followed by ring-closing metathesis of the resulting enamides to form the dihydroquinoline nucleus . This method provides a synthetic entry into the dihydroquinoline structure, which could potentially be applied to synthesize N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide.

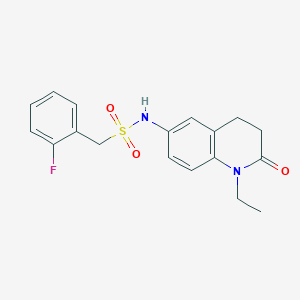

Molecular Structure Analysis

The molecular structure of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide would likely feature a 4-oxoquinoline core, which is a common structural motif in this class of compounds. The regioselectivity of reactions on this core, such as N-alkylation, has been studied using DFT methods, revealing insights into the acid/base behavior and possible reaction paths of related molecules . This information is crucial for understanding the chemical behavior and potential modifications of the compound .

Chemical Reactions Analysis

The chemical reactions involving 4-oxoquinoline derivatives, such as N-ethylation, have been shown to occur in a regioselective manner. For instance, the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide preferentially takes place at the nitrogen of the oxoquinoline group . This regioselectivity is important for the functionalization of the quinoline nucleus and could be relevant for the chemical reactions of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide are not detailed in the provided papers, related compounds have been synthesized and evaluated for their biological activities. For example, a series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives exhibited considerable anti-proliferative activity against various cancer cell lines, with structure-activity relationships supported by molecular docking studies . These findings suggest that the physical and chemical properties of such compounds are conducive to biological activity and could inform the analysis of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide.

Wissenschaftliche Forschungsanwendungen

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs), which share structural similarities with N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide, have been studied extensively for their therapeutic applications. THIQs are recognized as privileged scaffolds in drug discovery, showing promise in cancer therapy, malaria treatment, central nervous system disorders, cardiovascular, and metabolic disorders. The US FDA's approval of trabectedin, a THIQ derivative for soft tissue sarcomas, marks a significant milestone in anticancer drug discovery, highlighting the potential of such compounds in therapeutic applications (Singh & Shah, 2017).

Isoquinoline N-oxide Alkaloids

Research on natural isoquinoline N-oxide alkaloids from various plant species has shown these compounds to possess antimicrobial, antibacterial, and antitumor activities. Their structure-activity relationship (SAR) points toward new possible applications, suggesting that N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide could be explored for similar pharmacological activities (Dembitsky et al., 2015).

Chloroquine-Containing Compounds

Chloroquine and its derivatives, including compounds structurally related to N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide, have been repurposed for various infectious and noninfectious diseases due to their biochemical properties. This highlights the potential for N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide in similar repurposing efforts, particularly in cancer therapy and the management of infectious diseases (Njaria et al., 2015).

Functional Chemical Groups in CNS Drugs

Heterocycles, including quinoline and isoquinoline derivatives, form a significant class of compounds with central nervous system (CNS) activity. The exploration of these functional chemical groups provides a foundation for synthesizing novel compounds with potential CNS effects, suggesting a promising area for the application of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide (Saganuwan, 2017).

Wirkmechanismus

Target of Action

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide is a derivative of the 4-hydroxy-2-quinolone class of compounds . These compounds have been found to exhibit a variety of pharmaceutical and biological activities, making them valuable in drug research and development . .

Mode of Action

It is known that quinolone derivatives have been widely used in medicinal chemistry due to their unique structure, which exhibits a variety of pharmacological activities .

Biochemical Pathways

It is known that quinolone derivatives can affect various biochemical pathways, leading to a variety of pharmacological activities .

Result of Action

It is known that quinolone derivatives can have a variety of effects, including antibacterial and anti-cancer activities .

Action Environment

It is known that the stability of quinolone derivatives can be affected by environmental conditions .

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-9-7-13(18)17-12-8-10(5-6-11(9)12)16-14(19)15(2,3)4/h5-8H,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEYQJBSXLTFKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B3012617.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3012619.png)

![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)

![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)